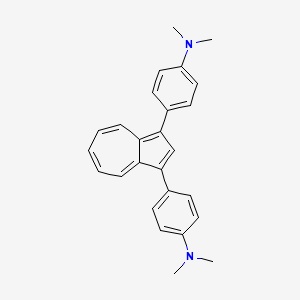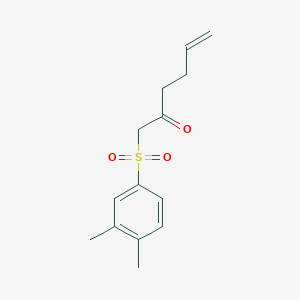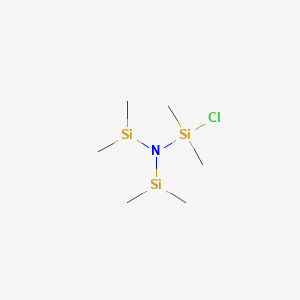
4,4'-(Azulene-1,3-diyl)bis(N,N-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Azulene-1,3-diyl)bis(N,N-dimethylaniline): is an organic compound that features a unique structure combining azulene and N,N-dimethylaniline moieties Azulene is a nonbenzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while N,N-dimethylaniline is a derivative of aniline with two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Azulene-1,3-diyl)bis(N,N-dimethylaniline) typically involves the coupling of azulene derivatives with N,N-dimethylaniline. One common method is the Stille cross-coupling reaction, which involves the reaction of a stannylated azulene derivative with a halogenated N,N-dimethylaniline under palladium catalysis. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like cesium carbonate to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Azulene-1,3-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which may alter its electronic properties.
Reduction: Reduction reactions can be used to modify the azulene moiety, potentially leading to different electronic and photophysical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4,4’-(Azulene-1,3-diyl)bis(N,N-dimethylaniline) is used as a building block for synthesizing more complex molecules. Its unique electronic properties make it valuable in the design of organic semiconductors and conductive polymers.
Biology and Medicine: While specific biological and medical applications are not well-documented, compounds with azulene and aniline derivatives have been studied for their potential anti-inflammatory and antimicrobial properties. Further research could explore similar applications for this compound.
Industry: In industry, this compound could be used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its favorable electronic and photophysical properties .
Mecanismo De Acción
The mechanism of action of 4,4’-(Azulene-1,3-diyl)bis(N,N-dimethylaniline) in electronic applications involves its ability to transport charge and interact with light. The azulene moiety contributes to its unique electronic properties, such as a high dipole moment and the ability to stabilize charge-separated states. The N,N-dimethylaniline groups enhance its solubility and processability, making it suitable for use in various electronic devices .
Comparación Con Compuestos Similares
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but lacks the azulene moiety, resulting in different electronic properties.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline): This compound features a different aromatic core, leading to variations in its electronic and photophysical properties.
Uniqueness: The uniqueness of 4,4’-(Azulene-1,3-diyl)bis(N,N-dimethylaniline) lies in its combination of azulene and N,N-dimethylaniline moieties. This structure imparts unique electronic properties, such as a high dipole moment and the ability to stabilize charge-separated states, making it valuable for applications in organic electronics and photonics .
Propiedades
Número CAS |
862421-91-8 |
|---|---|
Fórmula molecular |
C26H26N2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
4-[3-[4-(dimethylamino)phenyl]azulen-1-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H26N2/c1-27(2)21-14-10-19(11-15-21)25-18-26(24-9-7-5-6-8-23(24)25)20-12-16-22(17-13-20)28(3)4/h5-18H,1-4H3 |
Clave InChI |
RZERUQRUJWTLLJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)
![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)


phosphanium bromide](/img/structure/B14193416.png)

![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)

![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)




